molecular formula C13H16ClNO B3173971 N-[(3-chlorophenyl)methoxy]cyclohexanimine CAS No. 951625-74-4

N-[(3-chlorophenyl)methoxy]cyclohexanimine

Cat. No.: B3173971
CAS No.: 951625-74-4
M. Wt: 237.72 g/mol
InChI Key: LFXXKKBSCFOTRA-UHFFFAOYSA-N
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Description

“N-[(3-chlorophenyl)methoxy]cyclohexanimine” is a chemical compound with the molecular formula C13H16ClNO . It is also known as Cyclohexanone, O-[(3-chlorophenyl)methyl]oxime .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as cyclohexylamine are produced by the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexane ring with an amine group (NH) and a methoxy group (OCH3) attached to a chlorophenyl group .

Scientific Research Applications

Analytical Characterization

Analytical profiles of arylcyclohexylamines, which include compounds structurally related to N-[(3-chlorophenyl)methoxy]cyclohexanimine, have been characterized using various analytical techniques. These compounds, often advertised as "research chemicals," have been studied using gas chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and liquid chromatography coupled with ultraviolet detection. Such analytical methods have proven to be robust for qualitative and quantitative analyses of these compounds in biological matrices, highlighting their relevance in forensic and toxicological studies (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Synthesis and Structural Insights

Synthetic and structural characterization studies have provided insights into the properties of N-alkyl-arylcyclohexylamines, including derivatives similar to this compound. These studies have detailed the synthesis of a range of N-alkyl derivatives, exploring their structural features through various spectroscopic methods. Such research contributes to understanding the chemical nature and potential reactivity of these compounds, laying the groundwork for their application in more targeted scientific studies (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).

Potential Applications and Reactivity

The research into arylcyclohexylamines related to this compound has extended into exploring their potential applications. Studies have indicated that these compounds may interact with biological targets, such as the NMDA receptor, suggesting potential utility in neurological research and the exploration of new therapeutic agents. The high affinity and selective ligand properties for the glutamate NMDA receptor demonstrated by these compounds underscore their significance in pharmacological and neuroscientific research (Roth, Gibbons, Arunotayanun, Huang, Setola, Treble, & Iversen, 2013).

Properties

IUPAC Name

N-[(3-chlorophenyl)methoxy]cyclohexanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-12-6-4-5-11(9-12)10-16-15-13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXXKKBSCFOTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOCC2=CC(=CC=C2)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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